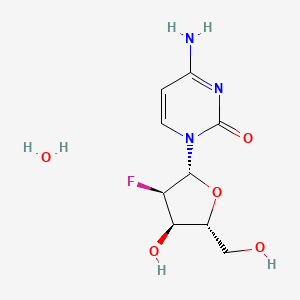

2'-Deoxy-2'-fluorocytidine Hydrate

Description

Historical Context of Fluorinated Nucleoside Analogs in Therapeutics

The journey of fluorinated nucleoside analogs in medicine began with the pioneering synthesis of fluorinated pyrimidines in the 1950s. The development of 5-fluorouracil (B62378) (5-FU), an anticancer agent, marked a turning point, sparking extensive interest in the therapeutic potential of fluorinated nucleoside/nucleotide analogs. mdpi.com The introduction of a fluorine atom into a nucleoside structure was found to confer unique and advantageous properties. Due to its small size, similar to a hydrogen atom, and its high electronegativity, comparable to a hydroxyl group, fluorine can significantly alter the biological activity of the parent molecule. nih.gov This strategic substitution can enhance metabolic stability, influence the sugar's conformation (sugar pucker), and modify electronic properties, leading to improved biophysical and biochemical characteristics. nih.govoup.com

These modifications paved the way for a new class of therapeutic agents known as "chain terminators," which includes notable drugs like the anti-HIV agents Zalcitabine (ddC) and Didanosine (ddI). nih.gov The success of these early compounds fueled further research, leading to the synthesis of a diverse array of fluorinated nucleosides with applications as antiviral and anticancer drugs. researchgate.net The first 2'-fluoro nucleoside, 2'-deoxy-2'-fluorouridine, was synthesized in 1961. oup.com Subsequent research demonstrated that 2'-fluoro nucleosides were resistant to degradation by nucleases, and among these, 2'-deoxy-2'-fluorocytidine (B130037) (2'-FdC) emerged as a compound with notable antiviral and antitumor activities. oup.com

Overview of the Research Significance of 2'-Deoxy-2'-fluorocytidine Hydrate

This compound, the hydrated form of 2'-FdC, has established itself as a compound of significant interest in biomedical research. Its importance stems from its broad-spectrum antiviral activity and its potential as an anticancer agent. wikipedia.org The core of its mechanism lies in its ability to disrupt DNA synthesis, leading to the death of cancer cells.

In the realm of virology, 2'-Deoxy-2'-fluorocytidine has shown potent inhibitory effects against a range of viruses. Its antiviral properties were first reported against herpes virus, pseudorabies virus, and equine abortion virus. nih.gov More recently, it has gained prominence for its potent activity against Crimean-Congo hemorrhagic fever virus (CCHFV), a highly lethal tick-borne virus with no approved human treatment. wikipedia.orgmedchemexpress.comcphi-online.com Research has shown it to be significantly more potent than existing drugs like ribavirin (B1680618) and favipiravir (B1662787) against CCHFV in preclinical studies. wikipedia.orgnih.gov

Furthermore, studies have demonstrated its efficacy against various influenza viruses, including highly pathogenic avian influenza H5N1, pandemic H1N1, and seasonal influenza strains. nih.gov It has also been investigated for its activity against Borna disease virus, hepatitis C virus (HCV), and norovirus. nih.goveur.nl The mechanism of action often involves the inhibition of viral RNA-dependent RNA polymerase after being converted to its active triphosphate form within the cell. nih.gov

In oncology, research has explored the use of 2'-Deoxy-2'-fluorocytidine and its derivatives as anticancer agents. For instance, (E)-2'-deoxy-2'-(fluoromethylene) cytidine (B196190), a related compound, has shown dose-dependent antitumor effects on human colon carcinoma. nih.gov The closely related gemcitabine (B846) is a well-established anticancer drug. wikipedia.org

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound is dynamic, with a strong focus on its antiviral applications, particularly for emerging and high-threat pathogens. The compound is currently in pre-clinical development with the potential for human clinical trials for the treatment of CCHF. wikipedia.org A significant area of investigation is its synergistic effects when combined with other antiviral agents. For example, studies have shown that it acts synergistically with favipiravir (T-705) against CCHFV and with mycophenolic acid (MPA) and ribavirin against murine norovirus. cphi-online.comnih.goveur.nl This suggests a promising strategy to enhance therapeutic efficacy and potentially reduce the required dosages of individual drugs.

Future research will likely continue to explore the full therapeutic potential of this compound. This includes further investigation into its mechanism of action against a wider range of viruses and its potential for treating other challenging viral infections like hepatitis B and HIV. In oncology, while it has shown promise, further studies are needed to delineate its efficacy and potential as a standalone or combination therapy for various cancers. nih.gov The development of novel delivery systems and prodrug strategies to improve its pharmacokinetic and pharmacodynamic properties represents another important avenue for future research. tandfonline.com

Data Tables

Table 1: Antiviral Activity of 2'-Deoxy-2'-fluorocytidine (2'-FdC) against Various Viruses

| Virus | Cell Line | EC₅₀ (µM) | Reference |

| Crimean-Congo Hemorrhagic Fever Virus (CCHFV) | Huh7 | 0.061 | medchemexpress.comnih.gov |

| CCHFV/ZsG | Huh7 | 0.031 | medchemexpress.com |

| Influenza A/Vietnam/1203/2004 (H5N1) | MDCK | 0.13 - 4.6 (IC₉₀) | nih.gov |

| Pandemic H1N1 viruses | MDCK | 0.13 - 4.6 (IC₉₀) | nih.gov |

| Seasonal Influenza Viruses (H3N2, H1N1, B) | MDCK | 0.13 - 4.6 (IC₉₀) | nih.gov |

| Murine Norovirus (MNV-1) | RAW264.7 | 20.92 | eur.nl |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3O4.H2O/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16;/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16);1H2/t4-,6-,7-,8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUYKYENKWWNPHG-IAIGYFSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Structural Modifications of 2 Deoxy 2 Fluorocytidine and Its Analogues

Stereoselective Synthesis of 2'-Deoxy-2'-fluorocytidine (B130037) Scaffolds

The synthesis of 2'-Deoxy-2'-fluorocytidine requires precise control over the stereochemistry at the C2' position of the sugar moiety to ensure the desired biological activity. Stereoselective synthesis is, therefore, a critical aspect of obtaining the biologically active β-anomer.

Key Fluorination Methodologies (e.g., DAST fluorination)

The introduction of a fluorine atom at the 2'-position of the ribose sugar is a pivotal step in the synthesis of 2'-Deoxy-2'-fluorocytidine. One of the most widely used and versatile reagents for this transformation is Diethylaminosulfur Trifluoride (DAST). DAST facilitates the nucleophilic substitution of a hydroxyl group with a fluorine atom. In the context of nucleoside synthesis, this reaction typically proceeds with an inversion of configuration at the chiral center, following an S\textsubscript{N}2 mechanism.

The fluorination of an arabinonucleoside precursor with DAST is a common and effective strategy to introduce the 2'-α-fluoro substituent. This method is often preferred over the fluorination of 2,2'-anhydronucleosides due to its broader applicability to various nucleoside analogues, including purine and 2'-branched nucleosides. For instance, the synthesis of β-D-2′-deoxy-2′-fluoro-2′-C-methylcytidine has been achieved through a DAST-mediated fluorination process.

Theoretical studies on the mechanism of DAST fluorination have provided insights into the reaction pathway. The process is believed to initiate with the reaction of the alcohol with the sulfur atom of DAST, leading to an alkoxyaminosulfur difluoride intermediate. Subsequent nucleophilic attack by the fluoride ion results in the formation of the fluorinated product.

Other fluorinating agents and methods have also been explored, such as the use of hydrogen fluoride with 2,2'-anhydro nucleosides. However, DAST remains a prominent reagent due to its efficiency and stereoselectivity.

Protecting Group Strategies in 2'-Deoxy-2'-fluorocytidine Synthesis

The synthesis of 2'-Deoxy-2'-fluorocytidine and its analogues necessitates the use of protecting groups to prevent unwanted side reactions at various functional groups, including the hydroxyl groups of the sugar moiety and the exocyclic amino group of the cytosine base. The choice of protecting groups is crucial and must be compatible with the reaction conditions of the fluorination and subsequent steps.

A common strategy involves the protection of the 5'-hydroxyl group with an acid-labile group such as the 4,4'-dimethoxytrityl (DMT) group. The DMT group is stable under the basic conditions often used for other transformations but can be readily removed with mild acid treatment.

For the protection of other hydroxyl groups, silyl ethers are frequently employed. For instance, the 3'-hydroxyl group can be protected with a tert-butyldimethylsilyl (TBDMS) group. Silyl protecting groups are generally stable under a variety of reaction conditions but can be selectively removed using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF).

The exocyclic amino group of cytosine is typically protected to prevent its reaction during phosphitylation or other electrophilic reactions. Acyl groups, such as the benzoyl (Bz) group, are commonly used for this purpose. The benzoyl group is stable during the synthesis and can be removed under basic conditions during the final deprotection step.

The following table summarizes common protecting groups used in the synthesis of 2'-Deoxy-2'-fluorocytidine:

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| 5'-Hydroxyl | 4,4'-Dimethoxytrityl | DMT | Mild Acid |

| 3'-Hydroxyl | tert-Butyldimethylsilyl | TBDMS | Fluoride Ions (e.g., TBAF) |

| Exocyclic Amino | Benzoyl | Bz | Basic Conditions (e.g., Ammonia) |

Synthesis of 2'-Deoxy-2'-fluorocytidine Derivatives and Prodrugs

To explore structure-activity relationships and improve the pharmacological properties of 2'-Deoxy-2'-fluorocytidine, numerous derivatives and prodrugs have been synthesized through modifications at the nucleobase and sugar moieties, as well as through phosphorylation.

Modifications at the Nucleobase Moiety

Modifications to the cytosine base of 2'-Deoxy-2'-fluorocytidine can influence its biological activity and metabolic stability. One common modification is the introduction of a fluorine atom at the 5-position of the pyrimidine ring to yield 5-fluoro-2'-deoxycytidine (B1672315). The synthesis of oligonucleotides containing this modified nucleoside has been described, often proceeding through a fully protected phosphoramidite of 5-fluoro-2'-deoxycytidine.

Modifications at the Sugar Moiety (e.g., 2'-C-methyl, 4'-azido, 4'-seleno)

Structural changes to the sugar ring of 2'-Deoxy-2'-fluorocytidine have led to the discovery of analogues with enhanced potency and altered biological profiles.

2'-C-methyl: The introduction of a methyl group at the 2'-position, in addition to the fluorine atom, has been a successful strategy. The synthesis of β-D-2′-deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130) has been reported, which is a potent inhibitor of the hepatitis C virus (HCV) RNA polymerase. This compound is anabolized in cells to its active triphosphate form.

4'-azido: The synthesis of 4'-azido-2'-deoxy-2'-fluorocytidine has been accomplished. This modification at the 4'-position of the sugar ring has been explored to generate novel nucleoside analogues with potential antiviral activity. The synthesis involves the fluorination of a 4'-azidouridine precursor using DAST.

4'-seleno: The replacement of the 4'-oxygen atom with selenium has also been investigated. The synthesis of 2'-deoxy-2'-fluoro-4'-selenoarabino-furanosyl-cytosine (2'-F-4'-Seleno-ara-C) has been achieved, with DAST fluorination being a key step.

The following table provides an overview of some key sugar-modified 2'-Deoxy-2'-fluorocytidine analogues:

| Modification | Analogue Name | Key Synthetic Step |

| 2'-C-methyl | β-D-2′-deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130) | DAST fluorination |

| 4'-azido | 4'-azido-2'-deoxy-2'-fluorocytidine | DAST fluorination of a 4'-azidouridine precursor |

| 4'-seleno | 2'-deoxy-2'-fluoro-4'-selenoarabino-furanosyl-cytosine | DAST fluorination |

Phosphorylated Analogues (e.g., 2'-Deoxy-2'-fluorocytidine-5'-triphosphate)

For 2'-Deoxy-2'-fluorocytidine and its analogues to exert their biological effects as inhibitors of viral polymerases, they must be converted intracellularly to their 5'-triphosphate form. The synthesis of these phosphorylated analogues is therefore of significant interest.

2'-Deoxy-2'-fluorocytidine-5'-triphosphate (2'-FdCTP) is commercially available, indicating that its chemical or enzymatic synthesis is well-established. The phosphorylation of nucleoside analogues can be achieved through both chemical and enzymatic methods. Chemical phosphorylation often involves the use of phosphorylating agents like phosphorus oxychloride.

The enzymatic phosphorylation of related compounds has been studied. For example, 2',2'-difluorodeoxycytidine (gemcitabine) is converted to its 5'-triphosphate (dFdCTP), which then competes with the natural deoxycytidine triphosphate for incorporation into DNA. Similarly, β-d-2′-deoxy-2′-fluoro-2′-C-methylcytidine is phosphorylated by recombinant human 2'-deoxycytidine (B1670253) kinase and uridine-cytidine kinase 1. These studies provide a basis for understanding the metabolic activation of 2'-Deoxy-2'-fluorocytidine and for the synthetic preparation of its phosphorylated derivatives.

Characterization of Synthetic Intermediates and Final Compounds

The rigorous characterization of synthetic intermediates and the final 2'-Deoxy-2'-fluorocytidine analogues is crucial to confirm their chemical identity, structure, and purity. This process relies on a suite of advanced analytical methods that provide detailed information at the molecular level.

Advanced Spectroscopic and Chromatographic Techniques in Synthesis

During the multi-step synthesis of 2'-Deoxy-2'-fluorocytidine and its analogues, a combination of spectroscopic and chromatographic techniques is employed to monitor reaction progress, identify intermediate structures, and characterize the final products.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique. ¹H NMR is used to determine the number and environment of protons, while ¹³C NMR provides information about the carbon skeleton. For fluorinated analogues like 2'-Deoxy-2'-fluorocytidine, ¹⁹F NMR is particularly valuable due to the high natural abundance and sensitivity of the ¹⁹F nucleus. researchgate.net The chemical shift of the fluorine atom is highly sensitive to its local electronic environment, providing critical data on the success of fluorination reactions and the conformation of the sugar ring. researchgate.netacs.org For instance, in the study of oligonucleotides containing 5-fluoro-2'-deoxycytidine, ¹⁹F NMR was used to monitor the B- to Z-DNA transition, demonstrating its utility in tracking conformational changes. acs.org

Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS), is essential for determining the molecular weight of intermediates and final compounds, thereby confirming their elemental composition. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of molecular formulas. acs.orgnih.gov Tandem mass spectrometry (MS/MS) can be used to fragment molecules and elucidate their structural components. nih.govnih.gov

Chromatographic Techniques are indispensable for both purification and analysis. High-Performance Liquid Chromatography (HPLC) is the standard method for purifying final compounds and assessing the purity of synthetic products. bohrium.comsielc.com Different column chemistries, such as porous graphitic carbon, can be used to achieve separation of the target compound from starting materials and byproducts. nih.gov For complex biological samples, advanced methods like liquid chromatography-quadrupole time-of-flight (LC/Q-TOF MS) and liquid chromatography-triple quadrupole mass spectrometry (LC/QqQ MS/MS) offer high sensitivity and specificity for quantification. nih.gov

| Technique | Application | Information Obtained | Reference Example |

|---|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural elucidation of intermediates and final products. Conformational analysis. | Proton and carbon environments (¹H, ¹³C NMR). Presence and environment of fluorine (¹⁹F NMR). Sugar pucker conformation. Through-space atomic interactions. | ¹⁹F NMR used to study B/Z-DNA transition in oligonucleotides containing 5-fluoro-2'-deoxycytidine. acs.org |

| Mass Spectrometry (MS/HRMS) | Molecular weight determination and formula confirmation. | Precise molecular mass, confirming elemental composition. | Used to confirm the mass of N-Pivaloyl-5-fluoro-2′-deoxycytidine. acs.org |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation, identification, and quantification of compounds in complex mixtures. | Retention time, molecular mass, and fragmentation patterns for compound identification. | Development of a method for separating 2'-2'-difluorodeoxycytidine (gemcitabine) and its metabolites. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Purification of final compounds and purity analysis. | Separation of components in a mixture, allowing for isolation and quantification of purity. | Used for purification and analysis of synthesized RNA oligomers containing 2'-deoxy-2'-fluorocytidine. bohrium.com |

| Circular Dichroism (CD) Spectroscopy | Determination of helical conformation in modified oligonucleotides. | Information on the secondary structure (e.g., A-form vs. B-form, right-handed vs. left-handed helix). | Confirmed that L-type fluoro-DNA adopts a left-handed helical conformation. iu.edu |

Purity Assessment and Stereochemical Analysis of 2'-Deoxy-2'-fluorocytidine Analogues

Ensuring the chemical purity and correct stereochemistry of 2'-Deoxy-2'-fluorocytidine analogues is paramount. The biological activity of nucleoside analogues is often highly dependent on their three-dimensional structure, particularly the conformation of the sugar moiety and the stereochemistry of chiral centers.

Purity Assessment is typically conducted using HPLC. By comparing the integrated peak area of the target compound to the total area of all peaks in the chromatogram, a quantitative measure of purity can be established. A final purity of ≥99% as determined by HPLC is often the standard for subsequent biological studies. selleckchem.com

Stereochemical Analysis involves determining the absolute configuration of chiral centers and the preferred conformation of the molecule. X-ray Crystallography provides the most definitive structural information, offering a precise three-dimensional map of the atomic positions within a single crystal. This technique is invaluable for unambiguously determining the stereochemistry of synthetic compounds. For example, the X-ray structure of a 4′-substituted-2′-deoxy-2′-fluoro nucleoside analogue was used to definitively ascertain the S-configuration of the 5′-carbon, a detail that could not be confirmed by NMR alone. nih.gov Similarly, crystal structures of L-type fluoro-DNA have been determined to characterize their left-handedness and reveal that the 2'-F-ribose adopts a C3'-endo pucker conformation. iu.edu

| Analogue/System | Technique Used | Key Finding | Significance |

|---|---|---|---|

| 4′-oxetane-2′-deoxy-2′-α-fluoro analogue | X-ray Crystallography | The absolute stereochemistry at the 5'-carbon was determined to be the S-configuration. nih.gov | Unambiguously established the 3D structure of a novel synthetic analogue. |

| 2'-F-l-dC-l-DNA duplex | X-ray Crystallography | The fluoro-l-cytidine forms a Watson-Crick base pair with l-guanosine, virtually identical to the nonmodified pair. researchgate.net | Demonstrates that the 2'-fluoro modification causes no significant structural perturbation in the L-DNA helix. researchgate.net |

| Oligonucleotides with 2'-F-uridine | X-ray Crystallography | The 2'-F-ribose displays a C3'-endo pucker conformation. iu.edu | Confirms that the 2'-fluoro modification preorganizes the sugar into an RNA-like conformation. |

| 2′-Deoxy-2′,2′-fluorocytidine (Gemcitabine) in DNA:RNA hybrid | NMR Spectroscopy | The modified nucleoside adopts a South (C2'-endo) sugar conformation. nih.gov | Shows the conformational adaptability of the fluorinated sugar to match the surrounding nucleic acid structure. |

| 2′-Deoxy-2′-fluoro-β-D-arabinonucleosides (2'F-ANA) | NMR Spectroscopy | Observation of a five-bond coupling between 2'F and H6/H8 base protons. researchgate.net | Suggests a specific through-space interaction that influences the nucleoside's preferred conformation. |

Antiviral Efficacy and Spectrum of Activity of 2 Deoxy 2 Fluorocytidine

Efficacy Against RNA Viruses

2'-Deoxy-2'-fluorocytidine (B130037) has shown potent inhibitory activity against a diverse range of RNA viruses. Its efficacy has been documented in preclinical studies targeting several significant human and animal pathogens.

Hepatitis C Virus (HCV) Inhibition Studies

Research has established 2'-Deoxy-2'-fluorocytidine as a potent inhibitor of the Hepatitis C virus. In cell culture systems utilizing the HCV subgenomic replicon, the compound effectively curtails viral RNA replication. The active form of the drug, 2'-Deoxy-2'-fluorocytidine-5′-triphosphate, is a direct and effective inhibitor of the HCV NS5B polymerase, a critical enzyme for viral replication.

| HCV Study Type | Key Findings |

| Subgenomic Replicon Assay | Potent inhibition of HCV RNA replication. |

| Enzymatic Assay | 2'-Deoxy-2'-fluorocytidine-5′-triphosphate effectively inhibits NS5B polymerase. |

Influenza Virus (e.g., H5N1, H1N1) Antiviral Activity

Studies have demonstrated the broad-spectrum anti-influenza activity of 2'-Deoxy-2'-fluorocytidine. It has shown potent inhibition of various influenza A and B virus strains in Madin-Darby canine kidney (MDCK) cells. The 90% inhibitory concentrations (IC90) for different strains, including highly pathogenic avian influenza H5N1 and pandemic H1N1, ranged from 0.13 µM to 4.6 µM in virus yield reduction assays researchgate.netnih.gov.

In vivo studies using a mouse model of highly pathogenic H5N1 influenza A/Vietnam/1203/2004 virus infection showed that 2'-Deoxy-2'-fluorocytidine significantly promoted survival researchgate.net. Treatment initiated 24 hours post-infection resulted in 80% survival, and the compound was still protective, with 60% survival, when administered as late as 72 hours post-infection researchgate.net. Similar efficacy was observed in a pandemic H1N1 influenza A infection model in mice nih.gov.

| Influenza Strain | In Vitro Efficacy (IC90) | In Vivo Efficacy (H5N1 Mouse Model) |

| H5N1 | 0.13 µM - 4.6 µM | 80% survival (treatment at 24h post-infection) |

| H1N1 | 0.13 µM - 4.6 µM | Significant survival enhancement |

| Seasonal Influenza (H3N2, H1N1, B) | 0.13 µM - 4.6 µM | Not specified in provided context |

Crimean-Congo Hemorrhagic Fever Virus (CCHFV) Replication Inhibition

2'-Deoxy-2'-fluorocytidine has been identified as a highly potent inhibitor of Crimean-Congo Hemorrhagic Fever Virus (CCHFV) replication. In a high-throughput screening assay using a recombinant CCHFV expressing a reporter protein, the compound exhibited an EC50 value of 61 ± 18 nM nih.gov. This potency was approximately 200 times greater than that of ribavirin (B1680618) and 17 times more potent than favipiravir (B1662787), two other antivirals with reported anti-CCHFV activity nih.govnih.gov. Furthermore, studies have shown that 2'-Deoxy-2'-fluorocytidine can act synergistically with favipiravir to inhibit CCHFV replication without increasing cytotoxicity nih.govnih.gov.

| Compound | EC50 against CCHFV |

| 2'-Deoxy-2'-fluorocytidine | 61 ± 18 nM |

| Ribavirin | 12.5 ± 2.6 μM |

| Favipiravir (T-705) | 1.03 ± 0.16 μM |

Murine Norovirus and Human Norovirus Studies

The antiviral activity of 2'-Deoxy-2'-fluorocytidine extends to noroviruses. In studies using murine norovirus (MNV) as a surrogate for human norovirus, the compound significantly inhibited viral replication in macrophage cell lines frontiersin.orgmedchemexpress.comnih.gov. It was found to decrease viral RNA and protein expression frontiersin.orgmedchemexpress.com. The 50% inhibitory concentration (IC50) against MNV-1 replication in RAW264.7 cells was determined to be 20.92 µM medchemexpress.com. Additionally, moderate inhibition of a human norovirus replicon has been observed frontiersin.org. Combination studies have also demonstrated that 2'-Deoxy-2'-fluorocytidine exerts synergistic antiviral effects when used with mycophenolic acid, ribavirin, or favipiravir frontiersin.orgmedchemexpress.comnih.gov.

Activity Against Other RNA Viral Pathogens (e.g., Borna Disease Virus, Bunyaviruses)

2'-Deoxy-2'-fluorocytidine has demonstrated a broad spectrum of activity against several other RNA viruses.

Borna Disease Virus (BDV): This nucleoside analog exhibits potent antiviral activity against BDV, a neurotropic RNA virus, with negligible associated cytotoxicity nih.govresearchgate.netnih.gov. It has been shown to inhibit BDV replication and spread in various cell lines, including those of equine origin, the natural host of the virus nih.gov.

Bunyaviruses: The compound is a broad-spectrum inhibitor of various bunyaviruses in vitro wikipedia.org. In 50% cytopathic effect (CPE) inhibition assays, La Crosse, Maporal, Punta Toro, Rift Valley fever, and San Angelo viruses were inhibited at concentrations ranging from 2.2 to 9.7 μM wikipedia.org. In 90% virus yield reduction (VYR) assays, Heartland and severe fever with thrombocytopenia syndrome (SFTS) viruses were inhibited at 0.9 and 3.7 μM, respectively wikipedia.org. In mouse models, 2'-Deoxy-2'-fluorocytidine has shown efficacy against Rift Valley fever virus and severe fever with thrombocytopenia syndrome virus wikipedia.org.

Efficacy Against DNA Viruses

While more extensively studied for its effects on RNA viruses, 2'-Deoxy-2'-fluorocytidine has also demonstrated activity against certain DNA viruses, particularly within the herpesvirus family.

Investigations have revealed that the compound possesses considerable antiviral activity against several herpesviruses. Specifically, it has been shown to be effective against Herpes Simplex Virus-I (HSV-I), Herpes Simplex Virus-II (HSV-II), pseudorabies virus, and equine abortion virus nih.gov. The antiviral effect of 2'-Deoxy-2'-fluorocytidine against these viruses is comparable to that of cytarabine (araC) nih.gov. Experiments with thymidine kinase-negative strains of HSV-I suggest that the viral kinase phosphorylates the compound nih.gov. Further studies have confirmed that 2'-Deoxy-2'-fluorocytidine is incorporated into both viral and cellular DNA nih.gov.

A related compound, 2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl-5-iodocytosine (FIAC), has been shown to be a selective anti-human cytomegalovirus agent in vitro, with a 50% antiviral effective dose of 0.6 µM researchgate.net. The phosphorylation of FIAC was found to be significantly greater in herpes simplex virus type 1-infected cells compared to uninfected cells, indicating a potential mechanism of virus-specific activation researchgate.net.

| DNA Virus | Observed Efficacy | Notes |

| Herpes Simplex Virus-I (HSV-I) | Considerable antiviral activity | Phosphorylated by viral thymidine kinase. |

| Herpes Simplex Virus-II (HSV-II) | Considerable antiviral activity | Activity comparable to cytarabine. |

| Pseudorabies virus | Considerable antiviral activity | |

| Equine abortion virus | Considerable antiviral activity | |

| Human Cytomegalovirus (related compound FIAC) | Selective antiviral activity (EC50 = 0.6 µM) | Inhibits viral DNA replication. |

Herpes Simplex Virus and Pseudorabies Virus Inhibition

Research has established the considerable antiviral properties of 2'-Deoxy-2'-fluorocytidine against certain herpes viruses. Studies have shown its inhibitory effects on both Herpes Simplex Virus type I (HSV-I) and type II (HSV-II), as well as Pseudorabies virus. nih.gov The mechanism of action involves the phosphorylation of the compound by a viral kinase, indicating that the virus's own enzymes activate the drug. nih.gov Subsequent investigations have confirmed its incorporation into both viral DNA and RNA, thereby disrupting viral replication. nih.gov

| Virus | Reported Activity |

|---|---|

| Herpes Simplex Virus I (HSV-I) | Considerable antiviral activity |

| Herpes Simplex Virus II (HSV-II) | Considerable antiviral activity |

| Pseudorabies Virus | Considerable antiviral activity |

Equine Abortion Virus Studies

The antiviral spectrum of 2'-Deoxy-2'-fluorocytidine also includes the Equine Abortion Virus (EAV), a member of the herpesvirus group. nih.gov Investigations have confirmed that the compound exhibits significant antiviral activity against this equine pathogen. nih.gov

Human Immunodeficiency Virus (HIV) Activity

Various analogs of 2'-Deoxy-2'-fluorocytidine have been synthesized and evaluated for their activity against the Human Immunodeficiency Virus (HIV). One such analog, 2'-fluoro-2',3'-dideoxyarabinosylcytosine, along with its 5-fluoro counterpart, has demonstrated activity against HIV-1. nih.gov While not as potent as some other dideoxynucleosides, the 5-fluoro analogue provided complete protection against the cytopathic effects of HIV in cell lines. nih.gov

Further research into 4'-substituted nucleosides led to the synthesis of 1-(2'-deoxy-2'-fluoro-4'-C-ethynyl-beta-D-arabinofuranosyl)-cytosine. This compound showed potent anti-HIV-1 activity with an IC50 value of 1.34 nM without significant cytotoxicity. nih.govresearchgate.net Another analog, Azvudine (2'-deoxy-2'-β-fluoro-4'-azidocytidine), has been noted for its potent antiviral activity in patients with a high viral load of HIV. researchgate.net

| Compound | Activity | IC50 Value |

|---|---|---|

| 2'-fluoro-2',3'-dideoxyarabinosylcytosine | Active against HIV-1 | Not specified |

| 5-fluoro-2'-fluoro-2',3'-dideoxyarabinosylcytosine | Complete protection against HIV cytopathic effects | Not specified |

| 1-(2'-deoxy-2'-fluoro-4'-C-ethynyl-beta-D-arabinofuranosyl)-cytosine | Potent anti-HIV-1 activity | 1.34 nM |

| Azvudine (2'-deoxy-2'-β-fluoro-4'-azidocytidine) | Potent antiviral for high-load HIV patients | Not specified |

Synergistic Antiviral Effects of 2'-Deoxy-2'-fluorocytidine Combinations

The antiviral potential of 2'-Deoxy-2'-fluorocytidine can be enhanced when used in combination with other antiviral agents. This synergistic approach can lead to greater efficacy and potentially reduce the concentrations of individual drugs required for an antiviral effect.

Synergism with Nucleoside Analogs (e.g., T705, Ribavirin)

Studies have demonstrated that 2'-Deoxy-2'-fluorocytidine acts synergistically with the nucleoside analog T-705 (favipiravir) to inhibit the replication of Crimean-Congo hemorrhagic fever virus without causing cytotoxicity. nih.gov Similar synergistic effects have been observed when combining 2'-Deoxy-2'-fluorocytidine with Ribavirin and T705 against murine norovirus. nih.gov These combinations resulted in a more significant reduction in viral protein expression and viral titers compared to the individual agents alone. nih.gov

| Combination | Target Virus | Observed Effect |

|---|---|---|

| 2'-Deoxy-2'-fluorocytidine + T705 (Favipiravir) | Crimean-Congo hemorrhagic fever virus | Synergistic inhibition of replication |

| 2'-Deoxy-2'-fluorocytidine + Ribavirin | Murine Norovirus | Synergistic antiviral effects |

| 2'-Deoxy-2'-fluorocytidine + T705 (Favipiravir) | Murine Norovirus | Synergistic antiviral effects |

Synergism with Host-Targeting Agents (e.g., Mycophenolic Acid)

In addition to combining with other nucleoside analogs, 2'-Deoxy-2'-fluorocytidine has shown synergistic effects with host-targeting agents. A moderate synergistic antiviral effect was reported when 2'-Deoxy-2'-fluorocytidine was combined with Mycophenolic Acid (MPA) in studies involving murine norovirus. nih.gov This combination proved to be more effective than either of the compounds used individually. nih.gov

Molecular Mechanisms of Action of 2 Deoxy 2 Fluorocytidine

Cellular and Viral Target Identification and Interaction

The antiviral effect of 2'-Deoxy-2'-fluorocytidine (B130037) is a result of its interaction with key components of the viral replication machinery and cellular metabolic pathways. Once activated within the host cell, it serves as a fraudulent substrate that ultimately inhibits the propagation of the virus.

Inhibition of Viral Polymerases (e.g., HCV NS5B RNA polymerase)

The primary antiviral target of 2'-Deoxy-2'-fluorocytidine is the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses. In the case of the Hepatitis C virus (HCV), this enzyme is known as NS5B polymerase. asm.orgmdpi.com The active form of the drug, 2'-Deoxy-2'-fluorocytidine-5'-triphosphate (2'-FdCTP), acts as a competitive inhibitor of the natural substrate, cytidine (B196190) triphosphate (CTP). eur.nl

Studies have shown that 2'-Deoxy-2'-fluorocytidine is a potent inhibitor of the HCV RNA replicon in cell culture, and its triphosphate form is an effective inhibitor of the NS5B polymerase. asm.org The mechanism of inhibition is primarily through chain termination. After the viral polymerase incorporates the monophosphate form of the analog into the growing RNA strand, the presence of the 2'-fluoro substituent on the sugar moiety can hinder the addition of the next nucleotide, thereby halting the elongation of the viral RNA chain. mdpi.comnih.gov This mode of action, known as non-obligate chain termination, is a hallmark of many nucleoside analog antiviral drugs. mdpi.comasm.org

Interference with Cellular Enzymatic Pathways (e.g., dihydrofolate reductase)

Based on the available research, there is no direct evidence to suggest that 2'-Deoxy-2'-fluorocytidine or its metabolites interfere with the activity of dihydrofolate reductase (DHFR). DHFR is an enzyme critical for the synthesis of thymidylate and purines, and its inhibitors, such as methotrexate, represent a distinct class of antifolate drugs. wikipedia.orgnih.govnih.gov The known mechanisms of action for 2'-Deoxy-2'-fluorocytidine focus on its role as a nucleoside analog that disrupts nucleic acid synthesis, rather than interfering with folate metabolism.

Effects on Nucleic Acid Synthesis and Replication Fidelity

The incorporation of 2'-Deoxy-2'-fluorocytidine into nucleic acids is a critical aspect of its mechanism of action. While its primary therapeutic effect in viral infections is the inhibition of viral RNA synthesis, it can also be incorporated into cellular DNA. asm.org This incorporation into the host cell's genetic material can lead to cytostatic effects, meaning it can inhibit cell growth. oup.comasm.org

In studies with human lymphoblastic cell lines, it was observed that 2'-Deoxy-2'-fluorocytidine caused an S-phase arrest in the cell cycle, which is the phase where DNA replication occurs. asm.org This indicates that the presence of the analog interferes with the normal process of cellular DNA synthesis. The incorporation of 2'-Deoxy-2'-fluorocytidine into DNA can lead to the termination of the growing DNA strand, although in some cases, the chain may be extended by one more nucleotide before a significant pause in polymerization occurs. nih.gov

Cellular Processing and Activation of 2'-Deoxy-2'-fluorocytidine

For 2'-Deoxy-2'-fluorocytidine to exert its antiviral activity, it must first be transported into the host cell and then undergo a series of enzymatic modifications to be converted into its active triphosphate form. This process is a key determinant of its potency and cellular effects.

Phosphorylation Pathways to Active Metabolites

The conversion of 2'-Deoxy-2'-fluorocytidine to its active 5'-triphosphate form is a stepwise process carried out by host cell kinases. mdpi.com This bioactivation pathway is crucial, as the triphosphate analog is the form that directly competes with natural nucleotides for incorporation by viral polymerases.

The initial and often rate-limiting step is the phosphorylation of the nucleoside to its monophosphate form. mdpi.com This reaction is primarily catalyzed by the enzyme deoxycytidine kinase (dCK). nih.govnih.gov Subsequently, the monophosphate is converted to the diphosphate (B83284) by UMP-CMP kinase, and finally to the active triphosphate by nucleoside diphosphate kinase. nih.govasm.org

The efficiency of this phosphorylation cascade can vary between different cell types, which may influence the compound's tissue-specific activity and toxicity.

Table 1: Key Enzymes in the Phosphorylation of 2'-Deoxy-2'-fluorocytidine

| Step | Precursor | Product | Key Enzyme |

|---|---|---|---|

| 1 | 2'-Deoxy-2'-fluorocytidine | 2'-Deoxy-2'-fluorocytidine-5'-monophosphate | Deoxycytidine kinase (dCK) |

| 2 | 2'-Deoxy-2'-fluorocytidine-5'-monophosphate | 2'-Deoxy-2'-fluorocytidine-5'-diphosphate | UMP-CMP kinase |

| 3 | 2'-Deoxy-2'-fluorocytidine-5'-diphosphate | 2'-Deoxy-2'-fluorocytidine-5'-triphosphate | Nucleoside diphosphate kinase |

Substrate Mimicry in Nucleotide Metabolism

2'-Deoxy-2'-fluorocytidine functions as a substrate mimic, or a "fraudulent nucleoside," at several points in nucleotide metabolism. Its structural similarity to the natural nucleoside, 2'-deoxycytidine (B1670253), allows it to be recognized and processed by cellular enzymes involved in the nucleoside salvage pathway.

The initial recognition and phosphorylation by deoxycytidine kinase is a prime example of this mimicry. By serving as a substrate for dCK, it enters the metabolic pool of nucleotides. Once converted to its triphosphate form, 2'-FdCTP then mimics the natural 2'-deoxycytidine triphosphate (dCTP) or cytidine triphosphate (CTP), competing for the active site of viral polymerases. eur.nl This competition is the basis for its selective antiviral activity, as some viral polymerases may incorporate the analog more readily than cellular DNA or RNA polymerases.

Furthermore, the antiviral effects of 2'-Deoxy-2'-fluorocytidine can be reversed by the presence of high concentrations of natural deoxycytidine, which competes for the same activation and incorporation pathways. asm.org This competitive interaction underscores the compound's role as a substrate mimic in disrupting normal nucleotide metabolism and viral replication.

Radiosensitization Properties and DNA Damage Induction

2'-Deoxy-2'-fluorocytidine hydrate exhibits significant radiosensitization properties, primarily through its influence on the induction of DNA damage. When incorporated into DNA, this nucleoside analogue enhances the damaging effects of ionizing radiation. Research indicates that while it may not increase the total number of DNA lesions, it specifically amplifies the yield of double-strand breaks (DSBs), which are particularly detrimental to cell survival nih.gov. The mechanism of radiosensitization by 2'-Deoxy-2'-fluorocytidine, where the halogen is attached to the sugar moiety, differs from that of other radiosensitizers where the halogen is on the base nih.govacs.org.

Enhancement of Double-Strand Breaks in DNA

A key aspect of the radiosensitizing effect of 2'-Deoxy-2'-fluorocytidine is its ability to significantly enhance the formation of DNA double-strand breaks (DSBs) upon exposure to radiation nih.gov. Studies utilizing DNA origami nanoframes to evaluate radiation-induced DNA damage have demonstrated that the incorporation of 2'-Deoxy-2'-fluorocytidine leads to a higher yield of DSBs compared to unmodified DNA nih.gov. While the total number of DNA lesions may remain similar to that of control strands, the presence of 2'-Deoxy-2'-fluorocytidine appears to alter the evolution of clustered damage events, favoring the formation of DSBs nih.govacs.org. This suggests that the fluorine substitution on the sugar unit of the nucleoside plays a crucial role in this specific type of damage amplification nih.gov. The formation of sugar radicals is a potential mechanism, which are known to induce irreversible DNA damage and can lead to breaks in the neighboring strands nih.gov.

The table below summarizes experimental findings on the enhancement of double-strand breaks in DNA strands containing 2'-Deoxy-2'-fluorocytidine (2FC) compared to a control strand (R). The data is derived from studies using atomic force microscopy (AFM) to count DSBs.

| DNA Strand Configuration | Mean Number of DSBs (μDSB) | Enhancement Factor relative to Control (R) |

| Control Strand (R) | 0.15 ± 0.04 | 1.0 |

| 2FC Modified Strand | 0.42 ± 0.08 | 2.8 ± 0.9 |

| Control Strand in proximity to 2FC Strand | 0.29 ± 0.06 | 1.9 ± 0.6 |

Data adapted from studies on DNA origami nanoframes.

"Bystander" Effects in Radiation-Induced DNA Damage

Interestingly, the influence of 2'-Deoxy-2'-fluorocytidine extends beyond the DNA strand into which it is incorporated, a phenomenon known as the "bystander" effect nih.govacs.org. Research has observed that the presence of 2'-Deoxy-2'-fluorocytidine in one DNA sequence can enhance the number of DSBs in a parallel, unmodified DNA sequence nih.govacs.org. This suggests that the initial radiation-induced events in the modified strand can lead to the generation of diffusible reactive species or other signaling molecules that cause damage to neighboring DNA molecules.

In experimental setups using DNA origami nanoframes with two parallel DNA sequences, the number of DSBs on a control strand was observed to increase when a nearby strand contained 2'-Deoxy-2'-fluorocytidine, as compared to when the adjacent strand was also a control sequence nih.gov. This bystander effect highlights a more complex mechanism of action for 2'-Deoxy-2'-fluorocytidine as a radiosensitizer, indicating that its effects are not solely confined to the site of its incorporation.

{"error":"Could not generate the response. Please try again later."}

Pharmacological and Preclinical Evaluation of 2 Deoxy 2 Fluorocytidine

Absorption, Distribution, Metabolism, and Excretion (ADME) Research

Intestinal Absorption Mechanisms

The intestinal absorption of 2'-Deoxy-2'-fluorocytidine (B130037) is a multifaceted process involving both passive and active transport mechanisms. researchgate.netnih.gov Studies utilizing Caco-2 cells, a model for the intestinal barrier, and everted rat intestine have shed light on these mechanisms.

The absorption process is influenced by several factors, including the concentration of the compound, extracellular pH, and temperature. researchgate.netnih.gov Research indicates that both the absorption and secretion of a related compound, 2′-deoxy-2′-β-fluoro-4′-azidocytidine (FNC), are concentration-dependent. Notably, the secretion of FNC was found to be approximately twice as great as its absorption. researchgate.netnih.gov

Key transport mechanisms involved in the intestinal absorption of nucleoside analogs include:

Passive Diffusion: As a small molecule, 2'-Deoxy-2'-fluorocytidine can move across the intestinal epithelium down its concentration gradient.

Active Transport: This energy-dependent process involves carrier proteins that facilitate the movement of the compound across the cell membrane. The uptake of FNC in Caco-2 cells was significantly increased in the presence of substances like NaN3, verapamil, probenecid, MK571, and GF120918, which are known to inhibit certain active transport processes. researchgate.netnih.gov This suggests the involvement of active transporters in the uptake of this class of compounds.

Interaction with ATP-Binding Cassette (ABC) Drug Transporters

ATP-binding cassette (ABC) transporters are a family of membrane proteins that play a crucial role in the transport of various substances across cellular membranes, including drugs. scholaris.cayoutube.com They are significant in determining the absorption, distribution, and elimination of many therapeutic agents. nih.gov Key ABC transporters that can influence the disposition of drugs include P-glycoprotein (P-gp, also known as ABCB1), multidrug resistance-associated protein 2 (MRP2 or ABCC2), and breast cancer resistance protein (BCRP or ABCG2). nih.gov

Studies on the related compound FNC have demonstrated its interaction with these transporters. The efflux of FNC from Caco-2 cells was significantly reduced in the presence of inhibitors of P-gp (verapamil and GF120918), MRP2 (probenecid and MK571), and BCRP (GF120918). researchgate.netnih.gov This indicates that P-gp, MRP2, and BCRP are all involved in the efflux of this cytidine (B196190) analog from intestinal cells, thereby influencing its net absorption. researchgate.netnih.gov

Furthermore, exposure to FNC was shown to up-regulate the gene expression of P-gp, MRP2, and BCRP in Caco-2 cells. researchgate.netnih.gov An increase in P-gp activity was also observed, as evidenced by a reduction in the accumulation of rhodamine 123, a known P-gp substrate. researchgate.netnih.gov This suggests that 2'-Deoxy-2'-fluorocytidine and similar compounds may not only be substrates for these transporters but could also modulate their expression and activity, potentially leading to drug-drug interactions.

The interaction of another nucleoside analog, clofarabine, with ABCG2 further highlights the importance of these transporters. Overexpression of ABCG2 was found to reduce the intracellular accumulation of clofarabine. nih.gov

Table 1: Interaction of 2'-Deoxy-2'-fluorocytidine Analogs with ABC Transporters

| Transporter | Interacting Compound | Effect | Reference |

| P-glycoprotein (P-gp) | 2′-deoxy-2′-β-fluoro-4′-azidocytidine (FNC) | Efflux substrate; Upregulates gene expression and activity | researchgate.netnih.gov |

| Multidrug Resistance-Associated Protein 2 (MRP2) | 2′-deoxy-2′-β-fluoro-4′-azidocytidine (FNC) | Efflux substrate; Upregulates gene expression | researchgate.netnih.gov |

| Breast Cancer Resistance Protein (BCRP) | 2′-deoxy-2′-β-fluoro-4′-azidocytidine (FNC) | Efflux substrate; Upregulates gene expression | researchgate.netnih.gov |

| ATP-binding cassette transporter G2 (ABCG2) | Clofarabine | Efflux substrate | nih.gov |

Metabolic Pathways in Host Cells

For 2'-Deoxy-2'-fluorocytidine to exert its therapeutic effect, it must be activated within host cells through a series of phosphorylation steps to its triphosphate form. This process is primarily carried out by cellular kinases.

Studies on similar nucleoside analogs have elucidated the key enzymes involved in this metabolic activation. Deoxycytidine kinase (dCK) is a crucial enzyme in the initial phosphorylation of many deoxycytidine analogs. nih.gov For instance, the phosphorylation of β-d-2′-Deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130) is initiated by dCK. nih.gov However, the efficiency of this phosphorylation can be significantly lower compared to the natural substrate, 2'-deoxycytidine (B1670253). nih.gov

The addition of exogenous 2'-deoxycytidine has been shown to reverse the antiviral activity of PSI-6130, indicating a competition for dCK. nih.gov This highlights the critical role of dCK in the metabolic activation of this class of compounds.

Another enzyme, uridine-cytidine kinase (UCK), can also contribute to the phosphorylation of cytidine analogs. nih.gov The relative contribution of dCK and UCK can vary depending on the specific analog and the cell type.

Once phosphorylated to the monophosphate form, further phosphorylation to the diphosphate (B83284) and ultimately the active triphosphate form is carried out by other cellular kinases. The resulting triphosphate analog can then interfere with viral replication or cancer cell proliferation.

It is important to note that metabolic pathways can also lead to the formation of other metabolites. For example, the metabolism of PSI-6130 can also result in the formation of the corresponding uridine (B1682114) triphosphate derivative, which is also a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. nih.govstonybrook.edu

Table 2: Enzymes Involved in the Metabolism of 2'-Deoxy-2'-fluorocytidine Analogs

| Enzyme | Substrate Analog | Role | Reference |

| Deoxycytidine kinase (dCK) | β-d-2′-Deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130) | Initial phosphorylation | nih.gov |

| Uridine-cytidine kinase (UCK) | β-d-2′-Deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130) | Potential for phosphorylation | nih.gov |

Mechanisms of Resistance to 2 Deoxy 2 Fluorocytidine and Analogues

Molecular Basis of Acquired Resistance in Viral and Cellular Systems

Acquired resistance to nucleoside analogues like 2'-Deoxy-2'-fluorocytidine (B130037) can develop in both viral and cellular contexts through genetic mutations that alter the interaction between the drug and its target or affect its metabolic activation.

In viral systems, the primary mechanism of resistance often involves mutations in the viral polymerase, the enzyme responsible for replicating the viral genome and the direct target of the active triphosphate form of the nucleoside analogue. For instance, in the case of the human immunodeficiency virus type 1 (HIV-1), resistance to the related compound 2',3'-dideoxycytidine has been conferred by a specific mutation in codon 65 of the reverse transcriptase enzyme. nih.gov This amino acid substitution likely alters the binding affinity of the activated drug to the enzyme's active site. nih.gov Similarly, a serine-to-threonine mutation at position 282 (S282T) in the hepatitis C virus (HCV) NS5B RNA polymerase has been shown to confer resistance to 2'-C-methyladenosine. nih.gov Interestingly, the triphosphate form of a 2'-Deoxy-2'-fluorocytidine analogue, 2′-Deoxy-2′-fluoro-2′-C-methylcytidine, was found to be equally effective at inhibiting both the wild-type and the S282T mutant HCV polymerase, suggesting that not all analogues are equally affected by specific resistance mutations. nih.gov This highlights the subtle structural differences between analogues that can influence their interaction with mutant polymerases.

In cellular systems, particularly in the context of cancer therapy, resistance to nucleoside analogues is often associated with alterations in the enzymes responsible for their metabolism. nih.gov Since 2'-Deoxy-2'-fluorocytidine is a prodrug, it requires phosphorylation by host cell kinases to become active. nih.govnih.gov Therefore, reduced activity or expression of these activating enzymes can lead to resistance.

| System | Mechanism of Resistance | Specific Examples |

| Viral | Mutations in viral polymerase | Lysine to Arginine at codon 65 of HIV-1 reverse transcriptase (for 2',3'-dideoxycytidine). nih.gov |

| Serine to Threonine at position 282 of HCV NS5B RNA polymerase (for 2'-C-methyladenosine). nih.gov | ||

| Cellular | Altered activity of metabolic enzymes | Reduced activity of activating kinases. nih.gov |

Role of Host Kinases in Nucleoside Analog Resistance (e.g., UCK1, UCK2, DCK)

The activation of 2'-Deoxy-2'-fluorocytidine and its analogues to their active triphosphate forms is a critical step for their therapeutic effect and is mediated by a series of host cellular kinases. The initial and often rate-limiting step is the phosphorylation to the monophosphate form, catalyzed by enzymes such as deoxycytidine kinase (dCK) and uridine-cytidine kinases (UCK1 and UCK2). nih.govnih.gov Consequently, alterations in the expression or function of these kinases are a major determinant of resistance.

Deoxycytidine kinase (dCK) is a key enzyme in the pyrimidine salvage pathway and is responsible for the phosphorylation of deoxycytidine and several of its analogues. nih.govnih.gov Studies with the related compound 2′-Deoxy-2′-fluoro-2′-C-methylcytidine have shown that it is a substrate for dCK. nih.gov A strong correlation has been observed between dCK activity and the sensitivity of tumor cells to another fluorinated deoxycytidine analog, gemcitabine (B846). nih.gov Low levels of dCK are associated with resistance, as the drug cannot be efficiently converted to its active form. nih.govnih.gov

Uridine-cytidine kinases (UCK1 and UCK2) are responsible for the phosphorylation of uridine (B1682114) and cytidine (B196190). While 2′-Deoxy-2′-fluoro-2′-C-methylcytidine was found not to be a substrate for UCK1, the role of UCK2 in the activation of 2'-Deoxy-2'-fluorocytidine is of significant interest. nih.gov Research on other nucleoside analogues, specifically 3'-ethynyl nucleosides, has demonstrated that resistance is associated with mutations and decreased protein expression of UCK2. nih.gov In resistant cell lines, mutations leading to a deletion of exon 5 or a point mutation in exon 4 of the UCK2 gene were identified. nih.gov This strongly suggests that UCK2 plays a crucial role in the activation of certain cytidine analogues, and its downregulation or mutation is a direct mechanism of resistance.

| Kinase | Role in Activation | Consequence of Alteration |

| Deoxycytidine Kinase (dCK) | Phosphorylates deoxycytidine and its analogues. nih.govnih.gov | Reduced expression or activity leads to decreased drug activation and resistance. nih.govnih.gov |

| Uridine-Cytidine Kinase 1 (UCK1) | Phosphorylates uridine and cytidine. | 2′-Deoxy-2′-fluoro-2′-C-methylcytidine is not a substrate; its direct role in resistance is less clear. nih.gov |

| Uridine-Cytidine Kinase 2 (UCK2) | Phosphorylates uridine and cytidine; crucial for the activation of some cytidine analogues. nih.gov | Mutations or decreased expression can lead to high levels of resistance. nih.gov |

Strategies for Overcoming Drug Resistance in Therapeutic Development

Overcoming resistance to 2'-Deoxy-2'-fluorocytidine and its analogues is a key focus in therapeutic development. Several strategies are being explored to circumvent the mechanisms of resistance and enhance the efficacy of these compounds.

Combination Therapy: A primary strategy to combat drug resistance is the use of combination therapies. Combining drugs with different mechanisms of action can create a higher genetic barrier for the development of resistance. asm.org For example, 2'-Deoxy-2'-fluorocytidine has been shown to act synergistically with T-705 (favipiravir) to inhibit the replication of Crimean-Congo hemorrhagic fever virus. nih.gov This synergistic effect may be due to the targeting of different viral or host factors, making it more difficult for the virus to develop resistance to both drugs simultaneously. Another approach involves combining a nucleoside analogue with a demethylating agent. For instance, pretreatment with 5-aza-2'-deoxycytidine was shown to restore sensitivity to 5-fluorouracil (B62378) in resistant tumors. researchgate.net

Prodrug Development: The development of prodrugs is another important strategy, particularly for overcoming resistance mechanisms related to drug uptake and initial phosphorylation, as well as improving pharmacokinetic properties. oup.com By modifying the parent compound, for example, by adding a lipophilic moiety, its cellular uptake can be enhanced, leading to higher intracellular concentrations of the nucleoside. This can help to bypass resistance mechanisms that involve reduced drug transport into the cell. Furthermore, prodrugs can be designed to be less susceptible to deamination, an inactivation pathway for some cytidine analogues. oup.com

Rational Drug Design: A deeper understanding of the molecular interactions between the drug, its target enzyme, and the activating kinases can inform the rational design of new analogues that are less susceptible to resistance mutations. As seen with the S282T mutation in HCV polymerase, some analogues can retain activity against mutant enzymes. nih.gov By designing compounds that bind to highly conserved regions of the target protein or that are efficiently activated by multiple kinases, it may be possible to develop more robust and resistance-evading therapies.

| Strategy | Description | Example/Rationale |

| Combination Therapy | Using multiple drugs with different mechanisms of action to increase the genetic barrier to resistance. | 2'-Deoxy-2'-fluorocytidine with T-705 for CCHFV. nih.gov Combining with demethylating agents to resensitize tumors. researchgate.net |

| Prodrug Development | Modifying the drug to enhance its delivery, uptake, and metabolic activation. | Improving oral bioavailability and bypassing resistance due to poor transport or deamination. oup.com |

| Rational Drug Design | Designing new analogues based on the structural understanding of resistance mechanisms. | Developing compounds that are effective against known mutant viral polymerases. nih.gov |

Anticancer Research Implications of Fluorinated Cytidine Analogs Including 2 Deoxy 2 Fluorocytidine

Anti-proliferative Effects in Cancer Cell Lines

Fluorinated cytidine (B196190) analogs have demonstrated potent anti-proliferative effects across a wide range of human cancer cell lines. The cytotoxic activity of these compounds is a cornerstone of their therapeutic potential.

One such analog, 5-fluoro-2'-deoxycytidine (B1672315) (FCdR), a DNA methylation inhibitor, has shown significant toxicity in various sarcoma cell lines, with the colon cancer cell line HCT116 being particularly sensitive. nih.gov Studies comparing 2'-deoxy-5-fluorocytidine (FdCyd) with its ribonucleoside counterpart, 5-fluorocytidine (B16351) (FCyd), revealed that while both inhibit cancer cell growth, their potency varies across different cell lines. For instance, in SW480 colon cancer cells, FCyd was more potent at higher concentrations, whereas FdCyd showed greater activity at lower concentrations. semanticscholar.org Interestingly, HeLa cells displayed only minimal cytotoxicity in response to FdCyd, suggesting that the compound's efficacy can be cell-type specific. semanticscholar.org

Another analog, (E)-2'-deoxy-2'-(fluoromethylene)cytidine (FMdC), exhibits potent cytotoxic activity against both human leukemia and solid tumor cells. capes.gov.brnih.gov The anti-proliferative effects of these compounds are often evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

| Compound | Cell Line | Time Point | IC50 (µM) | Source |

|---|---|---|---|---|

| 5-fluoro-2'-deoxycytidine (FCdR) | HCT-116 (Colon Cancer) | 24h | 1.72 ± 0.23 | brieflands.com |

| 5-fluoro-2'-deoxycytidine (FCdR) | HCT-116 (Colon Cancer) | 48h | 1.63 ± 0.21 | brieflands.com |

Modulation of Cell Cycle Progression and Apoptosis Induction

A key mechanism through which fluorinated cytidine analogs exert their anticancer effects is by disrupting the cell cycle and inducing programmed cell death, or apoptosis.

Treatment with 5-fluoro-2'-deoxycytidine (FCdR) was found to inhibit HCT116 colon cancer cells at the G2/M checkpoint of the cell cycle. nih.gov This arrest prevents the cells from proceeding through mitosis, ultimately leading to cell death. Furthermore, FCdR treatment activates the DNA damage response pathway, a cellular mechanism that detects and responds to DNA damage, often by halting the cell cycle to allow for repair or by initiating apoptosis if the damage is too severe. nih.gov

Similarly, (E)-2'-deoxy-2'-(fluoromethylene)cytidine (FMdC) at low concentrations (10 nM) induces cell cycle arrest in either the S or G1 phases. capes.gov.brnih.gov The primary action of FMdC involves its incorporation into DNA, after which it becomes a poor substrate for further DNA chain elongation, effectively terminating DNA synthesis. capes.gov.brnih.gov This disruption of DNA synthesis is a critical event that triggers the cytotoxic response. capes.gov.brnih.gov The incorporated FMdC is also resistant to excision by exonucleases, further compounding the DNA damage. capes.gov.brnih.gov While the S or G1 phase arrest does not appear to depend on the p53 status of the cell, cells eventually undergo apoptosis with prolonged incubation. capes.gov.brnih.gov

Studies on the colon cancer cell line HCT-116 showed that FdCyd, along with other analogs like 5-azacytidine (B1684299) and 5-aza-2'-deoxycytidine, significantly induced apoptosis. brieflands.com These compounds also led to an increase in the expression of genes from the CIP/KIP and INK4 families, which are negative regulators of cell cycle progression. brieflands.com For example, luteolin, another compound studied for its anticancer properties, was shown to induce G2/M phase arrest in LoVo human colon cancer cells, which was associated with the inactivation of the cyclin B1/cell division cycle 2 complex, a key regulator of the G2/M transition. nih.gov This was followed by the induction of apoptosis. nih.gov

Development of Novel Fluorinated Cytidine Analogs as Anticancer Agents

The success of early fluorinated cytidine analogs has spurred ongoing research to develop new derivatives with improved therapeutic profiles. nih.gov The goal is to enhance anticancer efficacy, increase selectivity for tumor cells, improve oral bioavailability, and reduce toxicity. technologypublisher.comnih.gov

Incorporating fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. technologypublisher.com It can also block metabolic degradation, leading to a longer duration of action and increased potency. technologypublisher.comnih.gov Gemcitabine (B846), a widely used fluorine-containing cytidine drug, is a prime example of a successful analog approved for treating pancreatic, ovarian, breast, and non-small cell lung cancers. nih.govaacrjournals.org

More recent developments include compounds like FF-10502 (F-T-dCyd), a fluorine-containing thio-nucleoside that inhibits DNA polymerase and has shown superiority to gemcitabine in targeting pancreatic cancer cells. nih.govaacrjournals.org Another novel analog, 5-aza-4'-thio-2'-β-fluoro-2'-deoxycytidine (F-aza-T-dCyd), has demonstrated remarkable activity in preclinical studies. nih.govaacrjournals.org In xenograft models of human colon carcinoma (HCT-116) and leukemia (HL-60), F-aza-T-dCyd produced complete tumor regression. aacrjournals.org Its efficacy with oral delivery further highlights its potential as a convenient and potent anticancer agent. nih.govaacrjournals.org The development of such novel agents underscores the continued importance of fluorinated cytidine analogs in anticancer drug discovery. technologypublisher.comnih.gov

Q & A

Q. What are the recommended methods for synthesizing and purifying 2'-Deoxy-2'-fluorocytidine Hydrate?

The synthesis typically employs fluorinated nucleoside chemistry, such as fluorination of cytidine derivatives using specialized reagents (e.g., DAST or Deoxo-Fluor). Purification involves reverse-phase HPLC or column chromatography to achieve >95% purity, as validated by analytical techniques like NMR (¹H/¹³C) and mass spectrometry . Critical parameters include controlling reaction temperatures to avoid decomposition and verifying hydrate stability during lyophilization .

Q. How should researchers characterize the structural integrity of this compound?

Structural confirmation requires a combination of:

- ¹H/¹³C NMR to verify the fluorinated ribose moiety and cytosine base positions.

- Mass spectrometry (ESI-TOF) to confirm molecular weight (C₉H₁₂FN₃O₄·xH₂O; theoretical 245.21 g/mol + hydrate mass).

- X-ray crystallography for absolute stereochemical assignment, particularly to resolve the 2'-fluoro substitution configuration .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Key precautions include:

- Using nitrile gloves and fume hoods to prevent skin/eye contact and inhalation (acute toxicity: Oral LD₅₀ > 2,000 mg/kg; Skin Irritation Category 2) .

- Storing the compound in airtight containers at -20°C to prevent hydrate dissociation or hydrolysis .

- Following OSHA-compliant waste disposal methods for halogenated nucleosides .

Advanced Research Questions

Q. How does this compound enhance RNA aptamer stability in SELEX experiments?

The 2'-fluoro modification reduces ribonuclease-mediated degradation by sterically hindering enzymatic cleavage, increasing aptamer half-life in biological matrices. This is critical for applications like viral detection or therapeutic aptamer design. Researchers should compare melting temperatures (Tm) of modified vs. unmodified oligonucleotides via UV-Vis spectroscopy to quantify stability gains .

Q. What mechanistic insights support its role as a broad-spectrum antiviral agent?

2'-Deoxy-2'-fluorocytidine acts as a RNA-dependent RNA polymerase (RdRp) inhibitor by mimicking natural cytidine triphosphate (CTP). It incorporates into viral RNA, causing chain termination. For example:

- Influenza A (H1N1) : EC₅₀ = 0.8 µM in MDCK cells, with selectivity index (SI) > 100 .

- Crimean-Congo Hemorrhagic Fever Virus (CCHFV) : Reduces viral titers by 3-log in Vero E6 cells using a fluorescent reporter assay . Researchers must validate efficacy in primary human airway epithelial cells (for respiratory viruses) or liver organoids (for CCHFV) to model tissue-specific activity.

Q. How can researchers resolve contradictory data on its cytotoxicity across cell lines?

Discrepancies arise from variations in nucleoside transporter expression (e.g., hENT1/2) and metabolic activation via phosphorylation. Strategies include:

Q. What experimental designs are optimal for studying resistance mutations in viral polymerases?

Serial passaging of viruses (e.g., influenza, CCHFV) under subtherapeutic 2'-Deoxy-2'-fluorocytidine concentrations identifies resistance-associated mutations (e.g., RdRp F456L). Next-generation sequencing of viral quasispecies and enzymatic assays (IC₅₀ shifts) confirm mutation impact. Cross-resistance profiling with ribavirin or favipiravir is recommended .

Methodological Considerations

Q. How should researchers optimize in vitro assays for quantifying 2'-Deoxy-2'-fluorocytidine triphosphate (active metabolite) levels?

Use radiolabeled [³H]-2'-Deoxy-2'-fluorocytidine coupled with anion-exchange chromatography to separate mono-, di-, and triphosphates. Normalize data to cellular protein content or ATP pools to account for metabolic variability .

Q. What are the limitations of animal models for evaluating its antiviral efficacy?

Murine models may underestimate efficacy due to species-specific differences in nucleoside metabolism. To address this:

Q. How can computational tools predict off-target effects on human polymerases?

Molecular docking (e.g., AutoDock Vina) against human DNA Pol α/β and mitochondrial RNA Pol reveals competitive binding risks. Prioritize compounds with >10-fold selectivity for viral vs. human polymerases in biochemical assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.